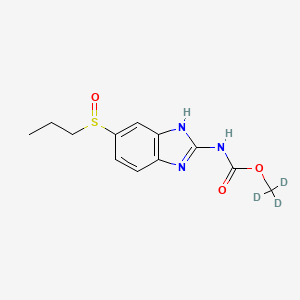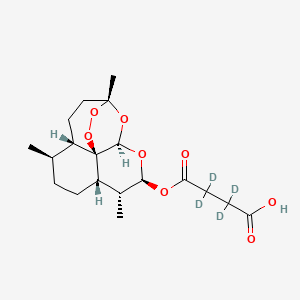
2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Reduced Estrogen Receptor Affinity and Catecholamine Interactions
2-Hydroxyestradiol derivatives like 2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 have reduced affinity for hypothalamic, pituitary, and uterine estrogen receptors. However, they retain potency for interaction with catechol-O-methyltransferase, which is comparable to that of natural catechols. This distinct profile makes them valuable in studying the mechanism of action of catechol estrogens (Merriam, MacLusky, Johnson, & Naftolin, 1980).
Catalysis of Hydroxylation in Estrogen Metabolism
2-Hydroxy-17ß-estradiol derivatives are involved in estrogen metabolism, specifically in the hydroxylation of 17 beta-estradiol (E2). This activity is linked with human cytochrome P450 1B1, which plays a role in endocrine regulation and the toxicity of estrogens (Hayes, Spink, Spink, Cao, Walker, & Sutter, 1996).
Inhibition of 17ß-Hydroxysteroid Dehydrogenase Type 1
Compounds like 2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 can be used to inhibit 17ß-Hydroxysteroid dehydrogenase type 1 (17ß-HSD1), an enzyme that converts estrone to estradiol. This inhibition is significant in treating diseases like hormone-dependent breast cancer (Vicker et al., 2006).
Estradiol Metabolism and Sex Differences
Studies on oxidative metabolism of estradiol, involving 2-Hydroxy-17ß-estradiol derivatives, reveal significant sex differences in metabolism pathways. These differences could influence the biological actions of the hormone (Fishman, Bradlow, Schneider, Anderson, & Kappas, 1980).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 involves the conversion of estrone to 2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 through a series of reactions.", "Starting Materials": [ "Estrone", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Methanol (MeOH)", "Ethyl acetate", "Sodium sulfate (Na2SO4)" ], "Reaction": [ "Estrone is dissolved in D2O and reduced using NaBD4 to form 2-Hydroxy-estrone-1,4,16,16,17-d5.", "The reaction mixture is then treated with NaOH to convert 2-Hydroxy-estrone-1,4,16,16,17-d5 to 2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5.", "The product is isolated by acidification of the reaction mixture with HCl and extraction with ethyl acetate.", "The organic layer is washed with water and dried over Na2SO4.", "The solvent is removed under reduced pressure to obtain the desired product." ] } | |
CAS-Nummer |
221093-33-0 |
Produktname |
2-Hydroxy-17ß-estradiol-1,4,16,16,17-d5 |
Molekularformel |
C18H19O3D5 |
Molekulargewicht |
293.42 |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,17,19-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1/i5D2,8D,9D,17D |
InChI-Schlüssel |
DILDHNKDVHLEQB-MLEVBVPTSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)O |
Siedepunkt |
481.5±45.0 °C at 760 mmHg |
Dichte |
1.2±0.1 g/cm3 |
Reinheit |
95% by HPLC; 98% atom D |
Verwandte CAS-Nummern |
362-05-0 (unlabelled) |
Synonyme |
SCHEMBL4095308; Estra-1,3,5(10)-triene-1,4,16,16,17-d5-2,3,17-triol,(17b)- |
Tag |
Estradiol Impurities |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)
